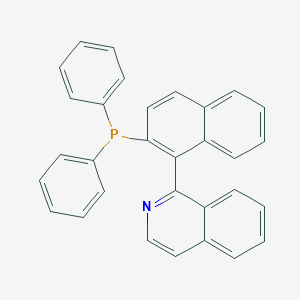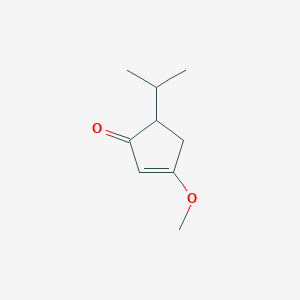
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one, also known as Moxifloxacin, is a synthetic antibiotic drug that is used to treat various bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is effective against a wide range of gram-positive and gram-negative bacteria.
作用機序
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. By inhibiting these enzymes, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one prevents the bacteria from replicating and causes them to die.
生化学的および生理学的効果
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can cause side effects, including nausea, diarrhea, and headache. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been associated with an increased risk of tendonitis and tendon rupture, particularly in older patients and those who are taking corticosteroids.
実験室実験の利点と制限
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a useful tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Its broad-spectrum activity and effectiveness against resistant bacteria make it a valuable addition to the researcher's toolkit. However, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is not without limitations. Its use can lead to the development of antibiotic resistance, and it may not be effective against all types of bacteria.
将来の方向性
There are several areas of research that could benefit from further study of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one. These include:
1. Development of new antibiotics: 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. Further research could help to identify new compounds that are even more effective.
2. Mechanisms of antibiotic resistance: Studying the mechanisms of antibiotic resistance can help researchers to develop new strategies for combating bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be a useful tool in these studies.
3. Combination therapies: Combining different antibiotics can be an effective way to treat bacterial infections. Further research could explore the use of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one in combination with other antibiotics to improve treatment outcomes.
4. Drug delivery: Developing new methods for delivering antibiotics to infected tissues could improve treatment outcomes and reduce the risk of side effects. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be used as a model compound for developing new drug delivery systems.
Conclusion:
In conclusion, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a synthetic antibiotic drug that has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria and has been used to treat various bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. While 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has limitations, it is a valuable tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Future research could help to identify new compounds, develop new treatment strategies, and improve drug delivery methods.
合成法
The synthesis of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with methoxyamine hydrochloride in the presence of a base to form the oxime derivative. The oxime is then reduced using sodium borohydride to yield 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one.
科学的研究の応用
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been studied for its potential use in the treatment of tuberculosis.
特性
CAS番号 |
146694-10-2 |
|---|---|
製品名 |
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-methoxy-5-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-7(11-3)5-9(8)10/h5-6,8H,4H2,1-3H3 |
InChIキー |
ZXNHJQOFXVIYCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=CC1=O)OC |
正規SMILES |
CC(C)C1CC(=CC1=O)OC |
同義語 |
2-Cyclopenten-1-one,3-methoxy-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




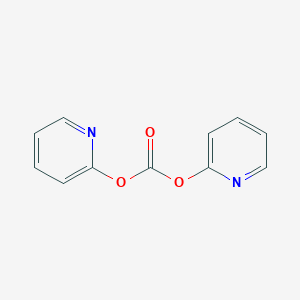
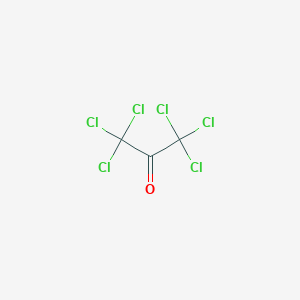
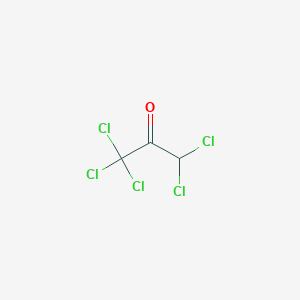
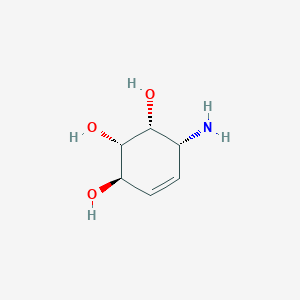
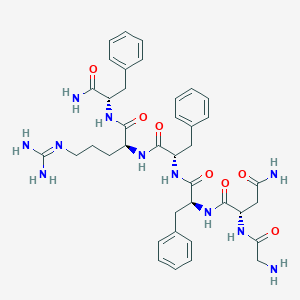
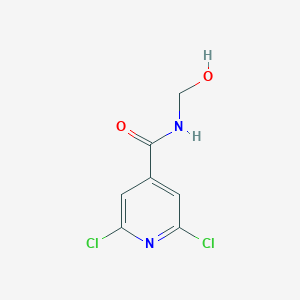
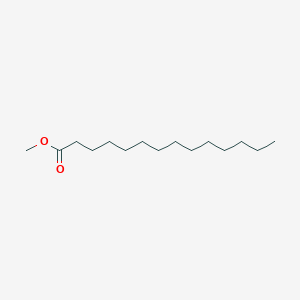
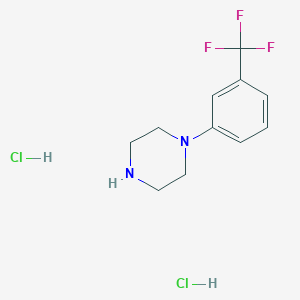
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
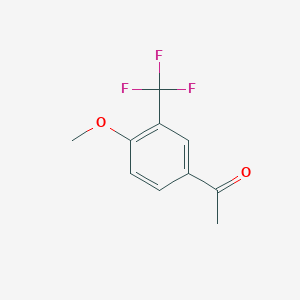
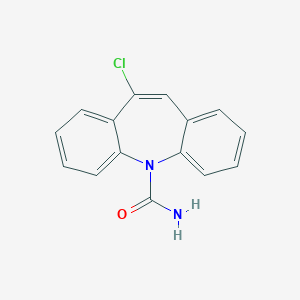
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)
